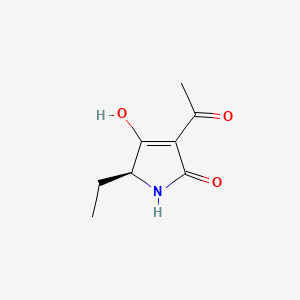
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrrolidine-2,4-dione family, which is characterized by a five-membered lactam ring. The presence of the hydroxyethylidene group at the 3-position and the ethyl group at the 5-position contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization to form the pyrrolidine-2,4-dione ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylidene group may participate in hydrogen bonding or other interactions with target molecules, influencing their activity. The compound’s effects are mediated through specific pathways, which can vary depending on the biological context.
類似化合物との比較
Similar Compounds
Tenuazonic Acid: A structurally related compound with a similar pyrrolidine-2,4-dione core.
3-Acetyl-5-sec-butylpyrrolidine-2,4-dione: Another analogue with different substituents at the 3- and 5-positions.
Uniqueness
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxyethylidene group at the 3-position and ethyl group at the 5-position differentiate it from other analogues, potentially leading to unique reactivity and applications.
特性
CAS番号 |
113757-65-6 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 |
IUPAC名 |
(2S)-4-acetyl-2-ethyl-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-5-7(11)6(4(2)10)8(12)9-5/h5,11H,3H2,1-2H3,(H,9,12)/t5-/m0/s1 |
InChIキー |
KHNYGDRXPLYIOU-YFKPBYRVSA-N |
SMILES |
CCC1C(=C(C(=O)N1)C(=O)C)O |
同義語 |
2,4-Pyrrolidinedione, 5-ethyl-3-(1-hydroxyethylidene)-, [S-(Z)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)


![[1,1-Biphenyl]-2,3-diol,4-methyl-](/img/structure/B570851.png)
